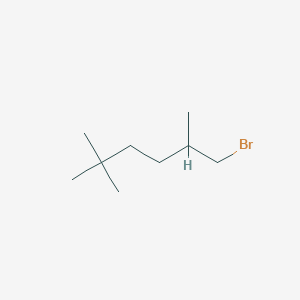

1-Bromo-2,5,5-trimethylhexane

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H19Br |

|---|---|

Peso molecular |

207.15 g/mol |

Nombre IUPAC |

1-bromo-2,5,5-trimethylhexane |

InChI |

InChI=1S/C9H19Br/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3 |

Clave InChI |

XAQNVZDEJDPIKR-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC(C)(C)C)CBr |

Origen del producto |

United States |

Free Radical Bromination of the Parent Alkane

This method involves the direct reaction of the corresponding alkane, 2,5,5-trimethylhexane, with bromine, typically initiated by UV light or a radical initiator. The mechanism proceeds via a free-radical chain reaction.

Efficiency: The efficiency of this route for producing a specific isomer like 1-bromo-2,5,5-trimethylhexane is generally low. Radical abstraction of a hydrogen atom can occur at any of the C-H bonds in the molecule, leading to a mixture of constitutional isomers. The stability of the resulting alkyl radical influences the product distribution (tertiary > secondary > primary). For 2,5,5-trimethylhexane, this would result in bromination at multiple positions, significantly lowering the yield of the desired primary bromide.

Purity: Purity is a major challenge with this method. The non-selective nature of the reaction produces a complex mixture of monobrominated isomers, as well as polybrominated products. Separating this compound from its isomers (e.g., 2-bromo-2,5,5-trimethylhexane, 3-bromo-2,5,5-trimethylhexane) is difficult due to their similar physical properties, such as boiling points, requiring extensive and often inefficient purification techniques like fractional distillation.

Nucleophilic Substitution of Alcohols

A more controlled and widely used approach is the conversion of the corresponding alcohol, 2,5,5-trimethylhexan-1-ol, to the target bromoalkane. This transformation is a nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a bromide ion.

Efficiency: This method is generally highly efficient for primary alcohols. organic-chemistry.org Common reagents include hydrobromic acid (HBr) or a combination of sodium or potassium bromide with a strong acid like sulfuric acid (H₂SO₄), which generates HBr in situ. physicsandmathstutor.com The reaction of a primary alcohol proceeds via an Sₙ2 mechanism, which is typically efficient and leads to high yields of the desired primary bromoalkane.

Purity: The purity of the product is generally high. Since the reaction occurs at a specific functional group (the primary alcohol), the formation of constitutional isomers is avoided. The primary competing reaction is elimination (E2) to form an alkene (2,5,5-trimethylhex-1-ene). However, for primary alcohols, the Sₙ2 pathway is strongly favored over the E2 pathway, especially when using reagents like PBr₃ or HBr at controlled temperatures. docbrown.info Refluxing with ethanolic potassium hydroxide (B78521), in contrast, is known to favor elimination. docbrown.info Purification typically involves an aqueous workup to remove unreacted acid and alcohol, followed by distillation, which is effective as the boiling point difference between the starting alcohol and the product bromoalkane is significant.

Hydrobromination of Alkenes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom in this compound by a nucleophile. The mechanism of this substitution can proceed through two primary pathways: S_N1 and S_N2.

S_N1 Mechanisms: Carbocation Formation and Rearrangement Processes

The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process that is particularly relevant for tertiary and some secondary alkyl halides. googleapis.commasterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. googleapis.comlibretexts.org

The initial and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The stability of the resulting carbocation is a crucial factor in determining the feasibility of the S_N1 pathway. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations, due to the stabilizing effects of alkyl groups through hyperconjugation and inductive effects. googleapis.comchemist.sg

In the case of this compound, the bromine is attached to a primary carbon. However, due to the highly branched structure, rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation is a possibility. libretexts.org This can occur through a hydride or alkyl shift. libretexts.org Once the more stable carbocation is formed, it can be attacked by a nucleophile from either side, leading to a mixture of stereoisomers if the carbon becomes a chiral center. masterorganicchemistry.com

Table 1: Factors Favoring S_N1 Reactions

| Factor | Influence on S_N1 Mechanism |

|---|---|

| Substrate Structure | Tertiary > Secondary > Primary. googleapis.com |

| Carbocation Stability | Stabilized by alkyl groups and resonance. googleapis.comchemist.sg |

| Solvent | Polar protic solvents stabilize the carbocation intermediate. libretexts.orgpressbooks.pub |

| Nucleophile | Weak nucleophiles favor S_N1 as they are not involved in the rate-determining step. googleapis.comlibretexts.org |

S_N2 Mechanisms: Steric Effects and Transition State Characterization

The S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (bromine) departs. masterorganicchemistry.comlibretexts.orgpressbooks.pub The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.compressbooks.pub

A key feature of the S_N2 mechanism is the "backside attack," where the nucleophile approaches the carbon from the side opposite to the leaving group. masterorganicchemistry.combyjus.com This leads to an inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. libretexts.orgbyjus.com

Steric hindrance plays a significant role in S_N2 reactions. smolecule.compearson.com Bulky groups attached to the carbon undergoing substitution can block the approach of the nucleophile, slowing down or preventing the reaction. masterorganicchemistry.com For this compound, the presence of three methyl groups on the hexane (B92381) chain, particularly the two methyl groups at the C5 position near the reaction center, creates considerable steric bulk. This steric hindrance makes the backside attack required for an S_N2 mechanism challenging. smolecule.com

Table 2: Factors Influencing S_N2 Reactions

| Factor | Influence on S_N2 Mechanism |

|---|---|

| Substrate Structure | Methyl > Primary > Secondary >> Tertiary. masterorganicchemistry.com |

| Steric Hindrance | Increased steric bulk slows down the reaction rate. masterorganicchemistry.comsmolecule.com |

| Nucleophile | Strong nucleophiles are required to facilitate the concerted step. savemyexams.com |

| Solvent | Polar aprotic solvents favor S_N2 by not solvating the nucleophile as strongly. pressbooks.pub |

Competitive Pathways between S_N1 and S_N2 Mechanisms

Reactivity Profile with Diverse Nucleophiles (e.g., Hydroxide (B78521), Cyanide, Thiocyanide)

The reactivity of this compound with various nucleophiles is a direct consequence of the interplay between S_N1 and S_N2 mechanisms.

Hydroxide (OH⁻): As a strong nucleophile, hydroxide would be expected to react via an S_N2 mechanism. savemyexams.comdoubtnut.com However, the steric hindrance in this compound may impede this pathway. smolecule.com Under conditions that favor elimination (e.g., high temperature, ethanolic potassium hydroxide), hydroxide can also act as a base. scienceskool.co.uk

Cyanide (CN⁻): Cyanide is another strong nucleophile that typically favors S_N2 reactions, leading to the formation of a nitrile. libretexts.org The steric environment of this compound would be a significant factor in the reaction rate.

Thiocyanate (SCN⁻): Thiocyanate is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. The nature of the products will depend on the reaction conditions and the principles of hard and soft acids and bases (HSAB theory). The sterically hindered nature of the substrate might influence which atom of the nucleophile attacks.

Elimination Reactions

Elimination reactions are another major pathway for alkyl halides, leading to the formation of alkenes. libretexts.org

E1 Mechanisms: Stepwise Elimination and Zaitsev's Rule Application

The E1 (Elimination, Unimolecular) mechanism is a two-step process that competes with the S_N1 mechanism. lumenlearning.com Similar to S_N1, the rate-determining step is the formation of a carbocation. lumenlearning.comlibretexts.org In a subsequent step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. lumenlearning.com

For this compound, an E1 reaction would proceed through the same carbocation intermediate as the S_N1 pathway. lumenlearning.com The regioselectivity of the elimination is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of the carbocation formed from this compound, there are multiple adjacent protons that could be removed, potentially leading to a mixture of alkene products, with the most stable isomer predominating. libretexts.orgdoubtnut.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2,5-trimethylhexane |

| 2,2,5-trimethylhexanol |

| 2,2,5-trimethylhexanone |

| 2,2,5-trimethyl-1-hexene |

| (Bromomethyl)cyclohexane |

| 1-Bromo-2,3,5-trimethylhexane |

| 2,2,5-trimethylhexanol |

| 1-Bromo-2,4,4-trimethylhexane |

| 2,4,4-trimethylhexane |

| 1-Bromo-2,2,4-trimethylhexane |

| 1-Bromo-2,4,5-trimethylheptane |

| 1-Bromo-2,2,4-trimethylheptane |

| 1-Chloropropane |

| 2-Chloropropane |

| 2-Chloro-2-methylpropane |

| Chloroethane |

| Propane nitrile |

| Ethyl bromide |

| Propyl bromide |

| 1-iodopropane |

| Bromomethane |

| Chloroform |

| 1-Methylcyclohexene |

| 1-Bromo-1-methylcyclohexane |

| 2-Bromobutane |

| 2-methylbutanenitrile |

| 2-bromo-2-methylpropane |

| 2-methylpropan-2-ol |

| 3-bromo-2,2,3-trimethylpentane |

| 2-chloro-2-methylbutane |

| 2-methylbut-1-ene |

| 2-methylbut-2-ene |

| 3-bromo-2-methylpentane |

| 3-chloro-2,3,5-trimethylhexane |

| 1-bromoethylcyclohexane |

| 2-methyl-2-pentene |

| 4-methyl-2-pentene |

| 2,3,5-trimethyl-2-hexene |

| 2,3,5-trimethyl-3-hexene |

| 2-isopropyl-4-methyl-1-pentene |

| ethylidenecyclohexane |

| cyclohexylethylene |

| 3-bromo-2,2,3,3-tetramethylpentane |

| 1-bromo-2-methylpropane |

| 2-methylpropan-1-ol |

| Methylpropene |

| 2,3,5-trimethylhexane |

| 3-bromo-2,3,5-trimethylhexane |

| 1-bromo-2-methylbutane |

E2 Mechanisms: Concerted Elimination and Stereochemical Considerations

The bimolecular elimination (E2) reaction is a primary pathway for this compound in the presence of a strong, non-nucleophilic base. This mechanism is characterized by a single, concerted step where the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), while the carbon-bromine bond cleaves simultaneously to form an alkene. libretexts.orglumenlearning.com The reaction rate is second-order, dependent on the concentrations of both the alkyl halide and the base. libretexts.org

A critical stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted β-hydrogen and the bromine leaving group. libretexts.orgchemistrysteps.com This alignment allows for efficient overlap of the developing p-orbitals to form the new π-bond in the alkene product. libretexts.org

For this compound, there is only one β-carbon (C2) bearing a hydrogen atom available for abstraction. Due to the significant steric hindrance posed by the adjacent tert-butyl group at C5 and the two methyl groups at C2, the approach of the base to this β-hydrogen is impeded. Consequently, a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), is typically required to favor the E2 pathway over the competing SN2 substitution. lumenlearning.comlibretexts.org

The regioselectivity of E2 reactions is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, in the case of this compound, elimination can only occur in one direction, leading to the formation of a single alkene product: 2,5,5-trimethylhex-1-ene . Because the resulting alkene is monosubstituted, it does not present an issue of Zaitsev versus Hofmann product formation. libretexts.orgyoutube.com

E1cB Mechanisms: Base-Induced Proton Abstraction and Carbanion Intermediates

The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism represents an alternative, two-step elimination pathway. This mechanism is initiated by the abstraction of a proton by a strong base to form a carbanion intermediate (the conjugate base of the substrate). libretexts.orgmasterorganicchemistry.com In a subsequent step, this carbanion expels the leaving group to form the alkene.

The E1cB mechanism is generally considered rare for simple alkyl halides and is typically observed only under specific structural conditions. masterorganicchemistry.com Key requirements for an E1cB pathway include:

The presence of an electron-withdrawing group (such as a carbonyl or nitro group) adjacent to the acidic proton to stabilize the intermediate carbanion through resonance. libretexts.orgpressbooks.pub

A relatively poor leaving group. libretexts.org

This compound does not meet these criteria. It lacks an electron-withdrawing group to stabilize a carbanion at the β-position, and the bromide ion is a good leaving group. Therefore, the formation of an unstabilized primary carbanion is energetically unfavorable, and the E1cB mechanism is not a viable pathway for this compound under typical reaction conditions. libretexts.orgmasterorganicchemistry.comopenstax.org

Factors Governing Substitution vs. Elimination Product Ratios

The reaction of this compound with a basic or nucleophilic reagent invariably leads to a competition between substitution (SN2) and elimination (E2) pathways. libretexts.org As a primary alkyl halide, it is susceptible to both mechanisms, and the product ratio is dictated by several key factors. pressbooks.publibretexts.org

Nature of the Base/Nucleophile : This is the most critical factor.

Strong, non-hindered bases (e.g., NaOH, CH₃O⁻) can act as both bases and nucleophiles, leading to a mixture of E2 and SN2 products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, (CH₃)₃CO⁻) favor E2 elimination. Their bulk makes it difficult to approach the electrophilic carbon for SN2 attack, so they preferentially abstract the more accessible β-hydrogen. lumenlearning.comlibretexts.org

Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, CN⁻) strongly favor the SN2 pathway. libretexts.org

Reaction Temperature : Higher temperatures generally favor elimination over substitution. youtube.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is favored at higher temperatures.

Solvent : The choice of solvent can influence the reaction pathway.

Polar aprotic solvents (e.g., acetone, DMSO) can enhance the rate of SN2 reactions. masterorganicchemistry.com

Polar protic solvents (e.g., ethanol (B145695), water) can solvate the nucleophile, slightly decreasing its reactivity and potentially favoring elimination to a small degree, but the nature of the base remains the dominant factor. libretexts.org

The interplay of these factors for this compound is summarized in the table below.

| Factor | Condition Favoring SN2 | Condition Favoring E2 | Rationale for this compound |

|---|---|---|---|

| Base/Nucleophile Strength & Sterics | Weakly basic, good nucleophile (e.g., NaI, NaCN) | Strong, sterically hindered base (e.g., KOtBu) | The bulky structure around the α and β carbons makes SN2 slower than for unhindered primary halides, but it is still favored with non-basic nucleophiles. E2 requires a base strong and bulky enough to overcome the steric hindrance for proton abstraction while being too hindered for substitution. |

| Temperature | Lower temperatures | Higher temperatures | Elimination is entropically favored, and this effect becomes more significant as the temperature increases. |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Less critical than base strength, but ethanol is a common solvent for E2 reactions. | Polar aprotic solvents enhance nucleophilicity, favoring SN2. Protic solvents are often used for E2 reactions with alkoxides. |

Oxidation and Reduction Pathways of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can undergo both oxidation and reduction reactions, leading to different functional groups.

Oxidation Reactions Oxidation of a primary alkyl halide like this compound can lead to the formation of an alcohol or an aldehyde. benchchem.com One established method for oxidizing alkyl halides is the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant. In this process, the alkyl halide is first converted to an alkoxysulfonium salt, which then undergoes elimination in the presence of a base (like triethylamine) to yield the corresponding aldehyde. For this compound, this would produce 2,5,5-trimethylhexanal .

Alternatively, conversion to the alcohol, 2,5,5-trimethylhexan-1-ol , can be accomplished through an SN2 reaction with hydroxide ion, although elimination may compete. benchchem.com Subsequent oxidation of this primary alcohol would yield the aldehyde or, with stronger oxidizing agents, the carboxylic acid.

Radical Reactions and Mechanistic Studies Relevant to Alkyl Halides

Radical reactions are fundamental to the synthesis of this compound from its parent alkane, 2,5,5-trimethylhexane. The free-radical bromination of alkanes using bromine (Br₂) in the presence of ultraviolet (UV) light or a radical initiator proceeds through a chain reaction mechanism. benchchem.comsoran.edu.iq

The mechanism consists of three key stages:

Initiation : The reaction begins with the homolytic cleavage of the Br-Br bond by UV light or heat to generate two bromine radicals (Br•). ualberta.ca

Propagation : A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with a molecule of Br₂ to form the bromoalkane product and a new bromine radical, which continues the chain.

Termination : The reaction ceases when radicals combine with each other.

The regioselectivity of bromination is highly dependent on the stability of the intermediate alkyl radical (tertiary > secondary > primary). In the case of 2,5,5-trimethylhexane, there are primary, secondary, and tertiary hydrogens. The bromine radical will preferentially abstract the tertiary hydrogen at the C2 position to form the most stable tertiary radical. ualberta.caaskfilo.com However, abstraction of primary and secondary hydrogens also occurs, leading to a mixture of isomeric bromoalkanes. Careful control of reaction conditions is necessary to maximize the yield of the desired 1-bromo isomer, which results from the abstraction of a primary hydrogen. benchchem.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular structure can be assembled.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the 1-Bromo-2,5,5-trimethylhexane molecule. The chemical shift, integration, and signal splitting (multiplicity) of each proton signal provide critical information for structural assignment.

A key feature in the ¹H NMR spectrum of this compound is the presence of a chiral center at the second carbon (C2), the carbon atom bonded to both a methyl group and the bromomethyl group. This chirality renders the two protons on the adjacent C1 methylene (B1212753) group (—CH₂Br) chemically non-equivalent. Such protons are known as diastereotopic protons. masterorganicchemistry.com

Diastereotopic protons reside in different chemical environments and therefore have distinct chemical shifts. masterorganicchemistry.com They will couple to each other and to protons on the adjacent C2 carbon. Consequently, instead of a simple triplet or doublet, the signals for these protons are expected to appear as a more complex pattern, typically a pair of doublets of doublets (dd). A similar diastereotopic effect would be observed for the two protons on the C3 methylene group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table presents predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| —C(CH₃)₃ (9H) | ~0.9 | Singlet (s) |

| —CH(CH₃)— (3H) | ~1.0 | Doublet (d) |

| —CH₂— (C4) (2H) | ~1.3-1.4 | Multiplet (m) |

| —CH₂— (C3) (2H) | ~1.6-1.8 | Multiplet (m) (Diastereotopic) |

| —CH(CH₃)— (1H) | ~1.9-2.1 | Multiplet (m) |

| —CH₂Br (2H) | ~3.3-3.5 | Multiplet (m) (Diastereotopic) |

Carbon-13 NMR provides direct evidence for the carbon skeleton of a molecule. docbrown.info For this compound, which lacks any molecular symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each of the nine carbon atoms in the structure. The chemical shifts are influenced by the electronic environment, with carbons bonded to the electronegative bromine atom appearing further downfield.

Table 2: Predicted ¹³C NMR Resonances for this compound Note: This table presents predicted values based on established principles of NMR spectroscopy and comparison with similar bromoalkanes. docbrown.infochegg.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (—CH₂Br) | 35-45 |

| C2 (—CH(CH₃)—) | 35-45 |

| C3 (—CH₂—) | 30-40 |

| C4 (—CH₂—) | 25-35 |

| C5 (—C(CH₃)₃) | 30-35 |

| C6, C7, C8 (—C(CH₃)₃) | 25-30 |

| C9 (—CH(CH₃)—) | 15-25 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. ijpsr.com In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with a capillary column (Gas Chromatography). The separated components then enter the mass spectrometer for detection. ijpsr.com

GC-MS is highly effective for assessing the purity of a sample by detecting and identifying potential impurities, such as isomers formed during synthesis. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation patterns would include the loss of a bromine radical (M-Br) and alpha-cleavage, with a prominent peak at m/z = 57 corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺. nih.gov

Table 3: Expected Key Mass Fragments in the EI-MS Spectrum of this compound

| m/z Value | Identity of Fragment |

| 206/208 | [C₉H₁₉Br]⁺ (Molecular Ion, M⁺) |

| 127 | [C₉H₁₉]⁺ (Loss of •Br) |

| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |

While GC-MS is generally preferred for volatile alkyl halides, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for characterization. researchgate.net LC-MS separates compounds in the liquid phase before mass analysis and is a powerful tool for a wide range of applications. researchgate.net For a relatively non-polar compound like this compound, reversed-phase LC might be used. The choice of ionization source is critical; techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), though less common for such nonpolar molecules, could be optimized for its detection. LC-MS is particularly useful for analyzing less volatile impurities or reaction byproducts that may not be suitable for GC analysis.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and isolation of this compound from reaction mixtures. byjus.com The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. learncbse.in

For preparative scale purification, column chromatography is widely used. A solid stationary phase, such as silica (B1680970) gel, is packed into a column. The crude product mixture is applied to the top, and a liquid mobile phase (eluent), typically a non-polar solvent or a mixture of solvents like hexanes and ethyl acetate, is passed through the column. Due to its relatively low polarity, this compound would travel through the column relatively quickly compared to more polar impurities, allowing for its effective separation.

Computational and Theoretical Investigations of 1 Bromo 2,5,5 Trimethylhexane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-Bromo-2,5,5-trimethylhexane. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's quantum mechanical properties.

Density Functional Theory (DFT) studies on halogenated alkanes typically utilize functionals such as B3LYP, paired with basis sets like 6-311G(d,p) or 6-311++G(3df,2p), to achieve a balance between computational cost and accuracy. acs.org For this compound, these calculations can determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is instrumental in calculating electronic properties that are key to understanding reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity.

Ab initio methods , while computationally more intensive, can provide even more accurate results. These methods, which are based on first principles without empirical parameterization, can be used to refine the data obtained from DFT calculations. For instance, they can be applied to calculate bond dissociation enthalpies with high precision. acs.org

The electronic properties derived from these calculations are not only descriptive but also predictive. For example, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites within the this compound molecule, thereby predicting how it will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents plausible data for this compound based on typical values for similar bromoalkanes.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -10.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 11.3 | eV |

| Dipole Moment | 2.1 | Debye |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This includes nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions, which are characteristic of alkyl halides.

By mapping the potential energy surface of a reaction, computational methods can identify the most probable reaction pathways. This involves locating and characterizing the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a primary alkyl halide, the S(_N)2 mechanism is generally expected to be more favorable than the S(_N)1 mechanism in nucleophilic substitution reactions. studymind.co.uk Theoretical modeling can confirm this by calculating the activation energies for both pathways. The S(_N)2 transition state would be modeled as a single step where the nucleophile attacks the carbon atom bonded to the bromine, while the bromide ion departs simultaneously. msu.eduyoutube.com In contrast, the S(_N)1 pathway would involve the formation of a carbocation intermediate, which is less likely for a primary halide.

Similarly, for elimination reactions, the competition between the E1 and E2 pathways can be computationally explored. The E2 mechanism, which is a concerted process, is often favored for primary alkyl halides in the presence of a strong, non-bulky base. youtube.com Theoretical calculations can model the transition state of this reaction, providing insights into the stereochemical outcome.

Quantitative Structure-Activity Relationship (Q-SAR) Analyses for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical behavior. nih.govnih.gov For this compound, QSAR analyses can be used to predict properties such as toxicity, environmental fate, and other biological activities based on its molecular descriptors.

The first step in a QSAR study is the calculation of a wide range of molecular descriptors. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, often derived from DFT calculations. aimspress.comresearchgate.net

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a mathematical model that correlates a subset of these descriptors with the activity of interest. aimspress.com Such models have been successfully applied to predict the toxicity of halogenated aliphatic hydrocarbons. aimspress.comresearchgate.net For this compound, a QSAR model could predict its potential toxicity towards a specific organism by using descriptors like the LUMO energy (E(_LUMO)) and molecular polarizability. aimspress.com

Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Analysis of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 207.15 g/mol |

| Topological | Wiener Index | 528 |

| Quantum-Chemical | LUMO Energy | 0.8 eV |

| Quantum-Chemical | Molecular Polarizability | 18.5 ų |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.

The molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. pressbooks.pub These conformations can have different energies, and the molecule will spend most of its time in lower-energy conformations. MD simulations can map out the potential energy surface of the molecule as a function of its dihedral angles, identifying the most stable conformers and the energy barriers between them.

MD simulations of branched alkanes have shown that their conformational properties can be complex. acs.orgresearchgate.net For this compound, simulations would likely reveal a number of low-energy conformers. The relative populations of these conformers at a given temperature can be determined from the simulation, which is crucial for understanding the molecule's average properties and its interactions with other molecules, such as in a solvent or at a biological receptor site.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound from Molecular Dynamics

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 65 |

| Gauche 1 | 60° | 3.8 | 17.5 |

| Gauche 2 | -60° | 3.8 | 17.5 |

Environmental Behavior and Degradation Pathways of Branched Alkyl Halides

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

The primary abiotic degradation pathways for 1-bromo-2,5,5-trimethylhexane in the environment are hydrolysis, photochemical transformation, and redox reactions. The rates and products of these reactions are influenced by environmental conditions such as pH, light intensity, and the presence of other chemical species.

Hydrolysis Kinetics and pH Dependence

Hydrolysis is a key abiotic degradation process for alkyl halides in aquatic environments, involving the nucleophilic substitution of the bromine atom by a water molecule or a hydroxide (B78521) ion to form the corresponding alcohol, 2,5,5-trimethylhexan-1-ol. The rate of hydrolysis for primary alkyl bromides can be influenced by pH. Generally, these compounds can undergo hydrolysis through two primary mechanisms: a unimolecular nucleophilic substitution (SN1) and a bimolecular nucleophilic substitution (SN2).

The SN2 mechanism, which is typically dominant for primary alkyl halides, is favored under neutral to alkaline conditions. In this mechanism, the rate is dependent on the concentration of both the alkyl halide and the nucleophile (e.g., OH⁻). Increased pH (higher hydroxide concentration) would be expected to increase the rate of hydrolysis via the SN2 pathway. However, the structure of this compound, with a bulky trimethyl group at the 2-position (a neopentyl-like structure), introduces significant steric hindrance around the reaction center. This steric hindrance is known to impede the backside attack required for an SN2 reaction, which would likely result in a significantly slower hydrolysis rate compared to unbranched primary alkyl bromides.

Under acidic conditions, an SN1-type mechanism may become more significant. This pathway involves the formation of a carbocation intermediate. While primary carbocations are generally unstable, rearrangement to a more stable secondary or tertiary carbocation can occur. For this compound, ionization could be followed by a hydride or methyl shift to form a more stable carbocation, which would then react with water. Even so, the formation of the initial primary carbocation is energetically unfavorable, suggesting that hydrolysis via an SN1 pathway would also be slow.

Table 1: Expected Influence of pH on Hydrolysis of this compound

| pH Range | Dominant Mechanism (Predicted) | Expected Rate | Influencing Factors |

|---|---|---|---|

| Acidic (<7) | SN1 with rearrangement | Slow | Potential for carbocation rearrangement |

| Neutral (7) | SN2 | Very Slow | Significant steric hindrance |

Photochemical Transformation under Various Irradiation Conditions

Photochemical transformation, or photolysis, is another potential degradation pathway for this compound, particularly in the upper layers of aquatic systems and on terrestrial surfaces exposed to sunlight. Alkyl halides can undergo direct photolysis, where the molecule absorbs light energy, leading to the cleavage of the carbon-bromine bond. The energy of ultraviolet (UV) radiation in sunlight is sufficient to break the C-Br bond, which is weaker than C-C and C-H bonds. This homolytic cleavage would generate a 2,5,5-trimethylhexyl radical and a bromine radical.

The quantum yield, which is a measure of the efficiency of a photochemical process, for the photolysis of bromoalkanes can vary depending on the wavelength of light and the molecular structure. While specific data for this compound is not available, it is expected that, like other bromoalkanes, it would absorb UV light and undergo degradation.

Indirect photolysis can also contribute significantly to the transformation of this compound. In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and transferring the energy to the alkyl halide, leading to its degradation. Additionally, the photochemical breakdown of DOM and other substances like nitrate (B79036) and nitrite (B80452) can produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can readily react with and degrade organic compounds like this compound. The rate of indirect photolysis would depend on the concentration and nature of DOM and other photosensitizers in the environment.

Redox Reactions and Reductive Dehalogenation Processes

In anoxic environments such as sediments, groundwater, and flooded soils, redox reactions, particularly reductive dehalogenation, are a critical degradation pathway for alkyl halides. This process involves the replacement of the bromine atom with a hydrogen atom, effectively reducing the compound. Reductive dehalogenation can be mediated by a variety of abiotic and biotic factors.

Abiotic reductive dehalogenation can be facilitated by reduced iron minerals (e.g., Fe(II) sorbed to iron oxides), iron porphyrins, and other reduced inorganic species. The process involves the transfer of electrons to the alkyl halide, leading to the cleavage of the C-Br bond and the formation of a transient radical or carbanion, which then abstracts a proton from the surrounding medium to form the corresponding alkane, 2,5,5-trimethylhexane. The rate of reductive dehalogenation is dependent on the redox potential of the environment and the concentration of suitable electron donors. While the steric hindrance in this compound might influence the rate of reaction with some reductants, reductive dehalogenation is generally a feasible pathway for sterically hindered alkyl halides.

Formation as Byproducts in Chemical and Environmental Processes (e.g., Advanced Oxidation Processes)

Branched alkyl halides like this compound can potentially be formed as disinfection byproducts (DBPs) during water treatment processes, particularly those involving advanced oxidation processes (AOPs). AOPs, such as ozonation (O₃) or O₃/H₂O₂, are designed to degrade organic contaminants by generating highly reactive hydroxyl radicals.

In waters containing bromide ions (Br⁻), these oxidants can convert bromide to reactive bromine species. These reactive bromine species can then react with natural organic matter (NOM) present in the water to form a variety of brominated organic compounds. While the formation of simple brominated compounds like bromoform (B151600) is well-documented, the formation of more complex, branched structures like this compound is plausible if suitable branched alkane precursors are present in the NOM. The specific structure of the resulting brominated DBPs will depend on the composition of the NOM and the specific treatment conditions (e.g., oxidant dose, pH, and bromide concentration).

Interactions with Environmental Nucleophiles and Fate in Natural Systems

Besides water and hydroxide ions, other nucleophiles present in natural systems can react with this compound, influencing its environmental fate. The reactivity of these nucleophiles will also be affected by the steric hindrance of the substrate. Common environmental nucleophiles include:

Bisulfide (HS⁻): In anoxic environments, bisulfide is a potent nucleophile and can react with alkyl halides to form thiols.

Sulfide (B99878) (S²⁻): Also present in reducing environments, sulfide can react to form thioethers.

Carbonate (CO₃²⁻) and Bicarbonate (HCO₃⁻): These are abundant in many natural waters and can potentially react, although they are weaker nucleophiles than hydroxide or bisulfide.

Chloride (Cl⁻): In saline environments, chloride is a potential nucleophile, though bromide is a better leaving group, making the reverse reaction less favorable.

Persistence and Identification of Transformation Products in Environmental Media

Due to the limited reactivity of sterically hindered primary alkyl halides, this compound is expected to be relatively persistent in the environment, particularly in the absence of strong sunlight or highly reducing conditions. Halogenated organic compounds, in general, are known for their resistance to breakdown by soil bacteria and can persist in the environment.

The identification of transformation products is crucial for a complete understanding of the environmental fate of a contaminant. Based on the degradation pathways discussed, the following transformation products of this compound could be expected in environmental media:

Table 2: Potential Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product(s) | Environmental Compartment |

|---|---|---|

| Hydrolysis | 2,5,5-Trimethylhexan-1-ol | Aquatic environments |

| Photolysis (Direct) | 2,5,5-Trimethylhexyl radical (leading to further reactions) | Surface waters, soil surfaces |

| Photolysis (Indirect, with ROS) | Oxidized and/or hydroxylated derivatives | Surface waters |

| Reductive Dehalogenation | 2,5,5-Trimethylhexane | Anoxic sediments, groundwater |

The detection and quantification of these potential transformation products in environmental samples would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The persistence and mobility of these products would also need to be considered to fully assess the environmental impact of this compound.

Synthetic Utility and Research Applications of 1 Bromo 2,5,5 Trimethylhexane

Applications in Complex Organic Synthesis as a Building Block

As a primary bromoalkane, 1-bromo-2,5,5-trimethylhexane serves as a versatile substrate for introducing the 2,5,5-trimethylhexyl moiety into target molecules. This is primarily achieved through nucleophilic substitution and the formation of organometallic reagents for subsequent coupling reactions.

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This facilitates nucleophilic substitution reactions, a fundamental class of reactions for introducing a wide array of functional groups.

The reaction typically proceeds via an S\N2 mechanism, where a nucleophile attacks the carbon atom, displacing the bromide ion. chemguide.co.uk This process allows for the conversion of the alkyl bromide into various other compound classes. For instance, reaction with sodium or potassium cyanide in an ethanol (B145695) solution can yield the corresponding nitrile, effectively lengthening the carbon chain. chemguide.co.ukyoutube.com Similarly, reaction with sodium azide (B81097) provides a pathway to introduce an azide group, which can be further transformed, for instance, into an amine. nih.gov

The efficiency of these substitution reactions is generally high for primary bromides like this compound, as the primary carbon is relatively unhindered, favoring the S\N2 pathway over competing elimination reactions.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OR) |

This table represents potential reactions based on the known reactivity of primary alkyl bromides.

This compound is a key precursor for the formation of organometallic reagents, most notably Grignard reagents. adichemistry.comlibretexts.org The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of (2,5,5-trimethylhexyl)magnesium bromide. adichemistry.com This Grignard reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters. youtube.com

Furthermore, the organometallic intermediates derived from this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon bonds. For example:

Suzuki-Miyaura Coupling: While this reaction typically couples an organoboron species with an organohalide, variations exist for alkyl halides. wikipedia.orgorganic-chemistry.org The Grignard reagent of this compound could potentially be converted to a boronic ester and coupled with aryl or vinyl halides. libretexts.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The organozinc reagent can be prepared from this compound and subsequently coupled with various aryl, vinyl, or other alkyl halides. wikipedia.org

These cross-coupling strategies allow for the incorporation of the sterically bulky 2,5,5-trimethylhexyl group into a wide range of organic frameworks.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Coupling Partner | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoborane | Aryl/Vinyl Halide | Palladium complex |

This table illustrates potential applications in cross-coupling chemistry based on the reactivity of analogous alkyl bromides.

Role in Medicinal Chemistry Research for Pharmaceutical Intermediates

In the field of medicinal chemistry, alkyl halides are important intermediates for the synthesis of new bioactive molecules. While specific applications of this compound in the synthesis of pharmaceutical agents are not widely documented in public literature, its utility can be inferred. The lipophilic 2,5,5-trimethylhexyl group can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles. The compound can serve as a starting material for creating libraries of related structures for biological screening.

Utility in Materials Science for Polymer and Specialty Chemical Development

The application of this compound in materials science, particularly in polymer chemistry, is an area of potential exploration. Alkyl halides can be used as initiators in certain types of polymerization reactions or as building blocks for the synthesis of monomers. The bulky, non-polar 2,5,5-trimethylhexyl group could be used to impart specific properties, such as hydrophobicity or altered glass transition temperatures, to polymers. Its role in the development of specialty chemicals, such as surfactants or additives, is also conceivable due to its amphiphilic potential when functionalized.

Contributions to Biochemical Assays and Enzyme Mechanism Studies

While direct contributions of this compound to biochemical assays or enzyme mechanism studies are not prominently reported, similar molecules serve as probes for enzymatic activity. For example, functionalized alkyl chains can be designed to interact with the active sites of enzymes. By incorporating reporter groups, these molecules can be used to study enzyme kinetics and mechanisms. The 2,5,5-trimethylhexyl scaffold could be modified to create such probes for enzymes that process lipophilic substrates.

Broader Significance in Fundamental and Applied Chemical Research

The broader significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. Its primary bromide functionality allows for predictable reactivity in a range of important synthetic transformations, including nucleophilic substitutions and the formation of organometallic reagents. This makes it a useful tool for synthetic chemists aiming to construct complex molecules with specific steric and electronic properties conferred by the 2,5,5-trimethylhexyl group. Its availability as a research chemical facilitates its use in both fundamental studies of reaction mechanisms and applied research aimed at the synthesis of new materials and biologically active compounds.

Future Directions and Emerging Research Avenues

Development of Highly Selective and Green Synthetic Methodologies

The synthesis of alkyl halides has traditionally relied on methods that often involve harsh reagents and generate significant waste. For instance, the preparation of simple bromoalkanes can involve the use of concentrated sulfuric acid and sodium bromide with an alcohol, a process that produces corrosive byproducts youtube.com. The future of synthesizing 1-Bromo-2,5,5-trimethylhexane is geared towards the principles of green chemistry, which prioritize waste prevention, atom economy, the use of safer solvents, energy efficiency, and catalysis ijesrr.orgpaperpublications.orgacs.org.

Emerging research focuses on developing catalytic systems that are superior to stoichiometric reagents because they can be used in small amounts, are often recyclable, and can enhance reaction selectivity under milder conditions paperpublications.org. For the synthesis of this compound, this could involve novel catalytic hydrobromination of the corresponding alkene (2,5,5-trimethylhex-1-ene) or direct, selective bromination of the parent alkane (2,5,5-trimethylhexane) using photocatalysis or enzymatic catalysis, thereby avoiding the high temperatures and lack of selectivity associated with traditional free-radical halogenation.

Furthermore, the adoption of energy-efficient techniques such as microwave-assisted or ultrasound-irradiated synthesis is a key area of development paperpublications.orgrsc.org. These methods can dramatically reduce reaction times and energy consumption compared to conventional heating. The replacement of hazardous organic solvents with greener alternatives, including water, supercritical fluids, or ionic liquids, represents another critical frontier in the sustainable production of this compound.

| Methodology | Typical Reagents/Conditions | Advantages | Disadvantages/Limitations |

|---|---|---|---|

| Traditional Nucleophilic Substitution | 2,5,5-trimethylhexan-1-ol, HBr/H₂SO₄ | High yield, well-established | Uses strong corrosive acid, generates inorganic salt waste |

| Traditional Free-Radical Bromination | 2,5,5-trimethylhexane, Br₂, UV light | Uses inexpensive starting material | Low selectivity (produces multiple isomers), potential for polybromination |

| Emerging Catalytic Bromination | 2,5,5-trimethylhexane, catalytic Br source, photocatalyst/enzyme | High selectivity for the primary position, milder conditions, reduced waste | Catalyst development is ongoing, potential for higher initial cost |

| Emerging Microwave-Assisted Synthesis | Alcohol/Alkene, Brominating agent, Microwave irradiation | Drastically reduced reaction times, improved energy efficiency | Requires specialized equipment, scalability can be a challenge |

| Green Solvent Synthesis | Reactants in ionic liquids or supercritical CO₂ | Eliminates volatile organic solvents, potential for easy product separation and solvent recycling | Solvents can be expensive, may require higher pressure |

Elucidation of Complex Reaction Mechanisms under Novel Conditions

As a primary alkyl halide, this compound is expected to react primarily through SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways crunchchemistry.co.uklibretexts.org. SN1 and E1 reactions are generally disfavored due to the high instability of the primary carbocation that would need to form as an intermediate libretexts.org. While this provides a baseline for predicting reactivity, a significant future research avenue lies in elucidating how its reaction mechanisms are altered under novel conditions.

The investigation of organic reactions and their mechanisms is central to developing safer and more efficient chemical processes researchgate.net. Future studies will likely explore the reactivity of this compound in the presence of newly developed organometallic or enzymatic catalysts. These catalysts could open up entirely new reaction pathways, such as C-H activation or cross-coupling reactions, that are not accessible under traditional conditions. Understanding the precise mechanistic steps in these catalyzed reactions is crucial for optimizing catalyst design and reaction outcomes.

Furthermore, exploring reactions in unconventional media, such as multiphase systems or on the surface of nanomaterials, could reveal unique mechanistic behavior. The steric bulk provided by the 2,5,5-trimethyl arrangement may lead to interesting selectivity in these constrained environments. Advanced kinetic studies, isotopic labeling, and in-situ reaction monitoring will be essential tools to unravel these complex mechanistic details.

Advancements in High-Throughput Spectroscopic and Analytical Characterization

The comprehensive characterization of this compound and its reaction products relies on standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). However, the future of its analysis lies in the integration of high-throughput experimentation (HTE) and artificial intelligence (AI) rjpn.orgresearchgate.net.

HTE involves the miniaturization and parallelization of experiments, allowing for hundreds of reactions to be run and analyzed simultaneously researchgate.net. This approach is invaluable for rapidly screening catalysts, solvents, and reaction conditions to optimize the synthesis of this compound or to map its reactivity with a large library of substrates. Supporting HTE requires advanced, high-speed analytical techniques.

High-throughput NMR (HT-NMR) and rapid Liquid Chromatography-Mass Spectrometry (LC-MS) methods enable the swift analysis of these parallel reaction arrays, providing data on conversion, yield, and byproduct formation in minutes per sample researchgate.netnih.gov. Additionally, emerging techniques like surface plasmon resonance (SPR) and advanced fluorescence spectroscopy offer new ways to study binding interactions and reaction kinetics in real-time with high sensitivity nih.govmdpi.com. The integration of AI and machine learning algorithms with these spectroscopic methods is revolutionizing data analysis by automating complex spectral interpretation and identifying patterns that may not be apparent to human researchers, thereby accelerating the pace of discovery rjpn.org.

| Technique | Principle | Application for this compound Research |

|---|---|---|

| High-Throughput Experimentation (HTE) | Miniaturization and parallelization of chemical reactions in well-plates. | Rapid optimization of synthetic conditions; screening of reactivity with diverse substrates. researchgate.net |

| High-Throughput NMR (HT-NMR) | Automated sample handling and rapid acquisition of NMR spectra. | Fast structural confirmation and purity assessment of reaction products from HTE. researchgate.net |

| Rapid LC-MS/GC-MS | Fast chromatographic separation coupled with mass spectrometry. | Quickly determines reaction conversion, yield, and identifies byproducts. researchgate.net |

| AI-Assisted Spectroscopy | Machine learning algorithms analyze complex spectral data. | Automated structure elucidation; prediction of properties from spectra; pattern recognition in large datasets. rjpn.org |

| In-situ Reaction Monitoring | Spectroscopic analysis (e.g., IR, NMR) of a reaction as it occurs. | Provides real-time kinetic data; helps identify transient intermediates and elucidate reaction mechanisms. |

Integration of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical phenomena, bridging the gap between theoretical models and experimental results nih.govacs.org. For this compound, the integration of computational models is a key future direction for predicting its behavior without the need for extensive laboratory work.

Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivities acs.org. Such calculations can predict whether a given reaction is likely to proceed via an SN2 or E2 mechanism, for example, and how the steric hindrance from the trimethyl groups influences the activation energy. These theoretical studies are invaluable for designing experiments and interpreting complex results.

Another emerging area is the development of Quantitative Structure-Activity Relationship (QSAR) models tandfonline.com. While frequently used for predicting toxicity, QSAR methodologies can also be adapted to model reactivity europa.eu. By calculating a range of molecular descriptors (e.g., electronic properties, steric parameters, bond dissociation energies) for this compound and related compounds, researchers can build statistical models that correlate these structural features with reactivity in specific chemical transformations. Machine learning algorithms are now being used to create highly sophisticated and predictive QSAR models for aspects like regio- and site-selectivity, which can guide synthetic planning rsc.org.

Exploration of Unconventional Applications in Interdisciplinary Fields

While alkyl halides are well-established as versatile intermediates in organic synthesis, future research will explore unconventional applications for this compound by leveraging its unique structure ijrpr.com. The combination of a reactive primary bromide and a bulky, branched, and hydrophobic alkyl chain opens possibilities in several interdisciplinary fields.

In materials science , the compound could be used as a surface functionalization agent. The bromo- group can act as an anchor point for grafting the 2,5,5-trimethylhexane moiety onto the surfaces of polymers or inorganic materials, radically altering their surface properties such as hydrophobicity, lubrication, and biocompatibility nih.gov. It could also serve as a precursor or building block in the synthesis of novel polymers, where the bulky side chain could be used to control polymer solubility, morphology, and thermal properties kpi.ua.

In the development of fine chemicals , halogenated hydrocarbons serve as critical intermediates for pharmaceuticals, agrochemicals, and other high-value products science.govresearchgate.net. The specific sterically hindered structure of this compound could be exploited as a key precursor for complex target molecules where precise control of steric environment is necessary. Its derivatives could be investigated for biological activity, although such development must be guided by green toxicology principles to ensure environmental safety acs.org. The functionalization of alkanes, which are abundant and inexpensive, into more valuable products remains a significant challenge, and molecules like this represent important targets and intermediates in this endeavor nih.govresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.